molecular formula C20H28O2 B1206738 16beta-Ethylestradiol-17beta CAS No. 62633-99-2

16beta-Ethylestradiol-17beta

Cat. No.: B1206738
CAS No.: 62633-99-2
M. Wt: 300.4 g/mol
InChI Key: RSPINGMAWKOXBT-BZGHQHJYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16β-Ethylestradiol-17β is a synthetic steroid derivative structurally related to endogenous estrogens such as 17β-estradiol (E2).

Properties

CAS No.

62633-99-2

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

(8R,9S,13S,14S,16S,17S)-16-ethyl-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C20H28O2/c1-3-12-11-18-17-6-4-13-10-14(21)5-7-15(13)16(17)8-9-20(18,2)19(12)22/h5,7,10,12,16-19,21-22H,3-4,6,8-9,11H2,1-2H3/t12-,16+,17+,18-,19-,20-/m0/s1

InChI Key

RSPINGMAWKOXBT-BZGHQHJYSA-N

SMILES

CCC1CC2C3CCC4=C(C3CCC2(C1O)C)C=CC(=C4)O

Isomeric SMILES

CC[C@H]1C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2([C@H]1O)C)C=CC(=C4)O

Canonical SMILES

CCC1CC2C3CCC4=C(C3CCC2(C1O)C)C=CC(=C4)O

Synonyms

16 beta-ethylestradiol-17 beta

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Core Structural Differences

The table below summarizes key structural and functional distinctions between 16β-ethylestradiol-17β and related compounds:

Compound Key Structural Features Substituents Solubility/Stability Degradation Rate Reported Applications
16β-Ethylestradiol-17β Ethyl group at C16; 17β-OH retained C16: Ethyl; C17: Hydroxyl Likely low aqueous solubility (inferred from E2 analogs) No direct data; slower than testosterone (inferred from E2 analogs) Limited evidence; potential endocrine research
17β-Estradiol (E2) Native hydroxyl groups at C3 and C17β C3: Hydroxyl; C17: Hydroxyl Low aqueous solubility; stable at -20°C ~5 days for complete degradation (5 mg/L) Cancer research, neuroprotection
Estradiol 17-Acetate Acetylated 17β-hydroxyl C17: Acetate Enhanced lipophilicity Faster metabolism due to esterase cleavage Drug delivery systems
16β-Hydroxy-17β-Estradiol-2,4-D2 Deuterium at C2 and C4; hydroxyl at C16β and C17β C2, C4: Deuterium; C16, C17: Hydroxyl Isotope-labeled for metabolic studies Not reported Isotopic tracing in steroid metabolism
(16β,17β)-16-Ethyl-3-oxoestr-4-en-17-yl acetate Ethyl at C16; 3-keto and 17-acetate groups C16: Ethyl; C3: Keto; C17: Acetate High lipophilicity Not reported Androgenic/anabolic research

Functional and Mechanistic Insights

Receptor Binding and Selectivity
  • 17β-Estradiol (E2): Binds estrogen receptors (ERα/ERβ) with high affinity, mediating genomic and non-genomic signaling pathways. Its 17β-hydroxyl group is critical for receptor interaction .
  • Estradiol 17-Acetate: The acetylated 17β-hydroxyl group reduces receptor affinity but enhances membrane permeability, making it a prodrug candidate .
Metabolic Stability and Degradation
  • E2 vs. Testosterone: E2 degrades 12–24 times slower than testosterone in bacterial models (e.g., Comamonas testosteroni), requiring 5 days for complete degradation of 5 mg/L vs. 9 hours for 272 mg/L testosterone .
  • 16β-Ethylestradiol-17β: The ethyl group may further slow degradation by impeding enzymatic access to the steroidal core, though this remains speculative without empirical data.
Neuroprotective and Oncogenic Roles
  • E2: Demonstrates neuroprotection against oxidative stress (e.g., attenuating Aβ25–35-induced toxicity) and modulates breast cancer cell migration via cytoskeletal remodeling .

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